
1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It is a synthetic compound that has been widely studied for its potential therapeutic applications.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine involves its binding to serotonin receptors, particularly the 5-HT2C receptor. This binding leads to the activation of downstream signaling pathways, which ultimately results in the release of neurotransmitters such as dopamine and norepinephrine. This activity is believed to be responsible for the antidepressant and anxiolytic effects of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine are largely related to its activity on the serotonin system. It has been found to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood regulation. Additionally, 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine has been found to increase heart rate and blood pressure, which may be related to its stimulant effects.
実験室実験の利点と制限
One advantage of using 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the serotonin system and its role in mood regulation. Additionally, 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine is its potential for off-target effects, particularly on other serotonin receptor subtypes. This can complicate the interpretation of results and may require additional experiments to confirm the specificity of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine's effects.
将来の方向性
There are several future directions for research on 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine. One area of interest is the development of more selective agonists for the 5-HT2C receptor, which could provide a more targeted approach to treating depression and anxiety disorders. Additionally, further research is needed to understand the potential long-term effects of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine on the serotonin system and other neurotransmitter systems. Finally, there is a need for more studies on the potential use of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine in the treatment of obesity, particularly in combination with other weight loss interventions.
合成法
The synthesis of 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine involves the reaction of 3-chloroaniline with 2-methylpentanoyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine. The purity of the compound can be improved through recrystallization.
科学的研究の応用
MCPP has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been found to act as a serotonin receptor agonist, which is believed to be responsible for its antidepressant and anxiolytic effects. Additionally, 1-(3-chlorophenyl)-4-(2-methylpentanoyl)piperazine has been studied for its potential use in the treatment of obesity, as it has been found to suppress appetite and induce weight loss.
特性
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-3-5-13(2)16(20)19-10-8-18(9-11-19)15-7-4-6-14(17)12-15/h4,6-7,12-13H,3,5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMVVAQMAWQYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpentan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

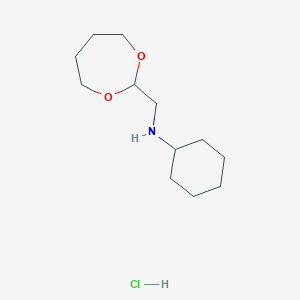
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(1-ethyl-4-piperidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4887323.png)
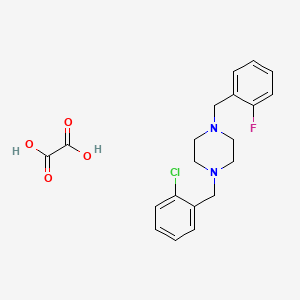
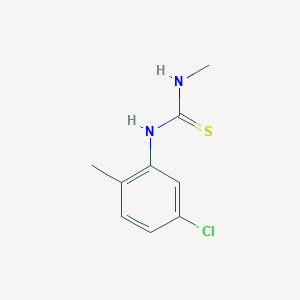
![N-[3-(2-naphthyloxy)propyl]-1-butanamine](/img/structure/B4887351.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-phenyl-1,4-diazepane](/img/structure/B4887356.png)
![3-({[2-(2-furylmethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-2-methylbenzoic acid](/img/structure/B4887364.png)
![2-(2-{[2-(4-ethoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B4887373.png)
![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-phenylthiourea](/img/structure/B4887383.png)
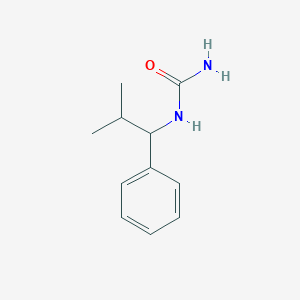
methyl]acetamide](/img/structure/B4887395.png)
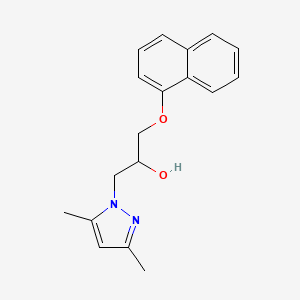
![{4-[(5-bromo-2-methoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4887406.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4887418.png)